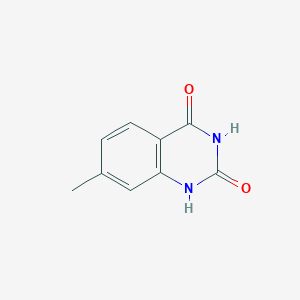
7-Methylquinazoline-2,4(1H,3H)-dione
Overview
Description
7-Methylquinazoline-2,4(1H,3H)-dione, also known as 7-Methyltheophylline, is a methylxanthine derivative that has been extensively studied for its biochemical and physiological effects. It is a white crystalline powder that is soluble in water and has a bitter taste. The compound is commonly used in laboratory experiments to study the effects of caffeine on the body.
Scientific Research Applications
Pharmacological Activity
Quinazolinone derivatives are known for their wide range of pharmacological activities. They have been reported to exhibit anticonvulsant , anti-inflammatory , antifungal , antimalarial , and sedative properties. Some quinazolinones are used as diuretics , vasodilators , and antihypertensive agents .
Biocompatibility and Imaging
These compounds are also valued for their excellent biocompatibility , low toxicity, and efficiency, making them promising candidates for use as fluorescent probes and biological imaging reagents .
Anticancer Properties
Quinazolinone derivatives have shown a broad spectrum of biological activities including anti-HIV , anticancer , and antibacterial effects. Specifically, they have been noted for their anti-leukemic and antileishmanial activities .
Antitumor Agents
Many quinazolinone derivatives are approved for clinical use as antitumor agents. Examples include drugs like erlotinib , gefitinib , and afatinib which are used in cancer treatment .
Luminescent Materials
Due to their structural properties, quinazolinones can be utilized in the development of luminescent materials for various scientific applications .
Synthesis of Physiologically Significant Molecules
Quinazolines and quinazolinones serve as important chemicals for synthesizing diverse molecules with physiological significance and pharmacological utility .
Mechanism of Action
Target of Action
They are essentially used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long active sedatives, bronchodilators, and choleretic agents .
Mode of Action
It is known that quinazolinone derivatives interact with their targets to exert their effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
properties
IUPAC Name |
7-methyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOBNXMPLWWBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564767 | |
| Record name | 7-Methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylquinazoline-2,4(1H,3H)-dione | |
CAS RN |
62484-15-5 | |
| Record name | 7-Methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


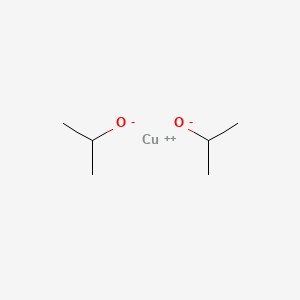

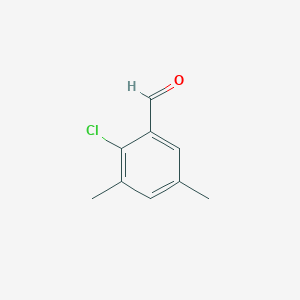
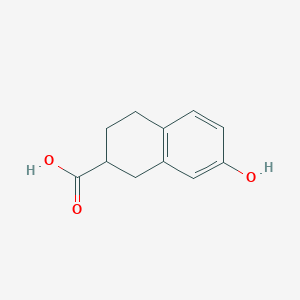



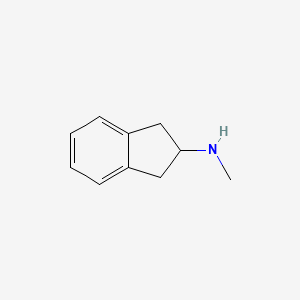
![5-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1602175.png)
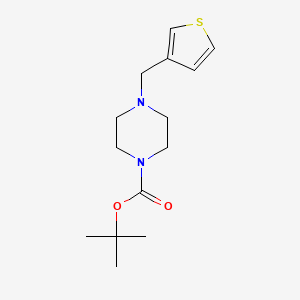

![Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1602180.png)
